molecular formula C24H34O3 B15351155 2-[[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane

2-[[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane

Cat. No.: B15351155
M. Wt: 370.5 g/mol
InChI Key: SJDZPRJOUBDGJM-JAVVVHGPSA-N
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Description

3-O-Methyl 17beta-Estradiol is a synthetic estrogen, a derivative of estradiol, which is a naturally occurring hormone in the body. This compound is used in various scientific research applications due to its estrogenic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-O-Methyl 17beta-Estradiol can be synthesized through several methods, including the methylation of estradiol. The reaction typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods: In an industrial setting, the synthesis of 3-O-Methyl 17beta-Estradiol is carried out using large-scale reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-O-Methyl 17beta-Estradiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Methylating agents like methyl iodide are employed.

Major Products Formed:

  • Oxidation: Formation of estrone and other oxidized derivatives.

  • Reduction: Production of 3-O-Methyl 17beta-Estradiol diol.

  • Substitution: Formation of various methylated derivatives.

Scientific Research Applications

3-O-Methyl 17beta-Estradiol is widely used in scientific research due to its estrogenic activity. It is employed in studies related to:

  • Chemistry: As a reagent in organic synthesis and chemical analysis.

  • Biology: In studies of estrogen receptors and their role in various biological processes.

  • Medicine: In the development of pharmaceuticals targeting estrogen-related conditions.

  • Industry: In the production of hormone replacement therapies and contraceptives.

Mechanism of Action

3-O-Methyl 17beta-Estradiol exerts its effects by binding to estrogen receptors in the body. This binding triggers a cascade of molecular events that lead to the activation of estrogen-responsive genes. The compound primarily targets pathways involved in reproductive and metabolic processes.

Comparison with Similar Compounds

  • Estradiol

  • Estradiol acetate

  • Estradiol valerate

  • Estrone

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Properties

Molecular Formula

C24H34O3

Molecular Weight

370.5 g/mol

IUPAC Name

2-[[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane

InChI

InChI=1S/C24H34O3/c1-24-13-12-19-18-9-7-17(25-2)15-16(18)6-8-20(19)21(24)10-11-22(24)27-23-5-3-4-14-26-23/h7,9,15,19-23H,3-6,8,10-14H2,1-2H3/t19-,20+,21+,22-,23?,24-/m0/s1

InChI Key

SJDZPRJOUBDGJM-JAVVVHGPSA-N

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]([C@H]1CC[C@@H]2OC4CCCCO4)CCC5=C3C=CC(=C5)OC

Canonical SMILES

CC12CCC3C(C1CCC2OC4CCCCO4)CCC5=C3C=CC(=C5)OC

Origin of Product

United States

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